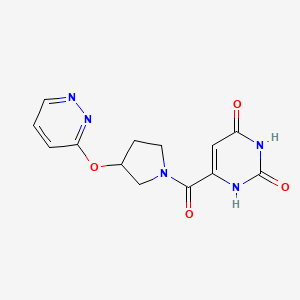

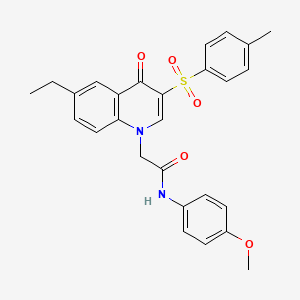

6-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.

Applications De Recherche Scientifique

Synthesis and Reactivity

One area of research involves the synthesis and reactivity of complex molecules with similar structural motifs. For instance, studies have explored the reactions of hydrazonoyl halides with N-arylmalemides and active methylene to produce compounds like pyrrolo[3,4-c]pyrazole-4,6-diones and pyrazolo[3,4-d]pyrimidines, showcasing the synthetic versatility of pyrimidine derivatives (Abdelhamid, Elghandour, & El-Reedy, 2008). Another study demonstrated the conversion of pyrrolidine-2,5-dione to maleimide through tosylation, highlighting the potential transformations and applications of pyrrolidine and pyrimidine scaffolds in organic synthesis (Yan et al., 2018).

Novel Methodologies and Mechanistic Insights

Research has also focused on developing novel methodologies for ring annulation to azine nuclei, as demonstrated by the synthesis of pyrrolopyridazinopyrimidine derivatives through a tandem SNH–SNH process, providing new pathways for the construction of complex heterocyclic systems (Gulevskaya et al., 2001). Furthermore, studies on the synthesis of cyclic imides and their evaluation for reversing electroconvulsive shock-induced amnesia in mice offer insights into the potential therapeutic applications of pyrimidine and pyrrolidine derivatives (Butler et al., 1987).

Potential Applications in Drug Discovery

The structural features of pyrimidine and pyrrolidine derivatives have been explored for their potential applications in drug discovery. For example, the synthesis and antimicrobial activity evaluation of Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids suggest their potential as antibacterial and antitumor agents (Alwan, Al Kaabi, & Hashim, 2014).

Propriétés

IUPAC Name |

6-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O4/c19-10-6-9(15-13(21)16-10)12(20)18-5-3-8(7-18)22-11-2-1-4-14-17-11/h1-2,4,6,8H,3,5,7H2,(H2,15,16,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRJVMPUQVVMND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2594482.png)

![benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2594486.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2594487.png)

![1-(5-chloro-2-methoxyphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2594489.png)

![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2594497.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide](/img/structure/B2594499.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2594501.png)

![3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2594502.png)